(3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
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Overview
Description
(3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a 2-fluorophenyl group attached to a piperazine ring, with a methanone linkage. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using appropriate fluorinated aromatic compounds.
Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be attached through Friedel-Crafts acylation reactions using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage through the reaction of the intermediate compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting the methanone to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
(3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors, enzymes, and ion channels in biological systems.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(4-Aminophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone: Similar structure but with an amino group instead of methoxy groups.
(3,4-Dimethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone: Similar structure but with a different fluorophenyl substitution pattern.
Uniqueness
Structural Features: The presence of both 3,4-dimethoxyphenyl and 2-fluorophenyl groups attached to the piperazine ring via a methanone linkage is unique.
Biological Activity: The combination of these structural features may result in distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-24-17-8-7-14(13-18(17)25-2)19(23)22-11-9-21(10-12-22)16-6-4-3-5-15(16)20/h3-8,13H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPQZEGXIAKUGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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